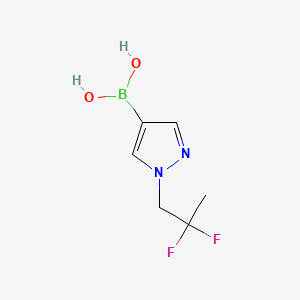

1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid

Description

1-(2,2-Difluoropropyl)pyrazole-4-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a 2,2-difluoropropyl group at the 1-position and a boronic acid moiety at the 4-position. Its molecular formula is C₇H₁₀BClF₂N₂O₂, with a molecular weight of 253.06 g/mol (approximate) . The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the propyl chain, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry research.

Properties

Molecular Formula |

C6H9BF2N2O2 |

|---|---|

Molecular Weight |

189.96 g/mol |

IUPAC Name |

[1-(2,2-difluoropropyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C6H9BF2N2O2/c1-6(8,9)4-11-3-5(2-10-11)7(12)13/h2-3,12-13H,4H2,1H3 |

InChI Key |

FZIKINPQEFDYSX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)CC(C)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

2.2. Fluorination Reactions

The difluoropropyl group likely originates from fluorination methods such as:

-

Direct fluorination using reagents like DAST or Deoxo-Fluor, which replace hydroxyl or carbonyl groups with fluorine atoms .

-

Fluorination of alkyl chains via electrophilic or nucleophilic substitution. For example, fluorination of propyl groups under basic conditions (e.g., using NH4F or KF) could yield 2,2-difluoropropyl substituents .

3.1. Cross-Coupling Reactions

Boronic acids participate in Suzuki-Miyaura coupling, where they react with aryl halides in the presence of palladium catalysts (e.g., Pd(OAc)₂) and bases (e.g., K₃PO₄) . A typical setup involves:

Example Conditions (from analogous systems):

| Condition | Details | Reference |

|---|---|---|

| Base | K₃PO₄ (1–3 equivalents) | |

| Solvent | Dioxane or aqueous mixtures | |

| Temperature | Reflux (100–110°C) |

3.2. Disproportionation of Boronic Acids

In basic media, boronic acids undergo disproportionation to form diarylborinic acids or boroxines . For example:

This reaction is accelerated by chelating ligands (e.g., [N,O]-bidentate systems), which stabilize intermediates .

4.1. Role of Fluorine

The 2,2-difluoropropyl group introduces:

-

Electron-withdrawing effects : Enhances acidity of the boronic acid (pKa ≈ 7–8 for typical boronic acids) .

-

Stabilization of intermediates : Fluorine’s electronegativity may stabilize transition states in coupling reactions .

4.2. Pyrazole Core Reactivity

Pyrazole’s aromaticity and lone pairs on nitrogen enable:

-

Coordination to metals : Facilitates catalytic cycles in cross-coupling reactions .

-

Hydrogen bonding : May influence solubility and reaction rates .

6.2. Fluorination of Alkyl Chains

Scientific Research Applications

1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid and related compounds:

Reactivity and Selectivity

- Electron Effects : The 2,2-difluoropropyl group exerts strong electron-withdrawing effects due to fluorine atoms, which polarize the pyrazole ring and enhance the boronic acid’s electrophilicity in cross-coupling reactions . This contrasts with 4-fluorophenylboronic acid (), where fluorine’s inductive effect primarily activates the aryl ring.

- Steric Hindrance : The propyl chain introduces steric bulk, slowing reaction kinetics but improving selectivity. Comparatively, 1-(3-cyclopropylpropyl)pyrazole-4-boronic acid pinacol ester () has greater steric shielding due to its cyclopropyl group, making it more stable but less reactive.

- Solubility : The difluoropropyl group enhances lipophilicity, improving solubility in organic solvents compared to polar analogs like pyrazole-4-boronic acid .

Uniqueness of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid

The compound’s distinctiveness arises from:

Fluorine Substituents : The difluoropropyl group balances electron withdrawal and steric effects, enabling precise control in coupling reactions .

Boronic Acid Positioning : The 4-position on the pyrazole ring optimizes conjugation and reactivity compared to 3-substituted analogs like 1-(cyclopropylsulfonyl)pyrazole-3-boronic acid .

Hybrid Functionality : Combines pyrazole’s heterocyclic versatility with boronic acid’s cross-coupling utility, distinguishing it from simpler aryl boronic acids .

Biological Activity

1-(2,2-Difluoropropyl)pyrazole-4-boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The pyrazole scaffold is known for its diverse therapeutic applications, including anti-inflammatory and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

1-(2,2-Difluoropropyl)pyrazole-4-boronic acid belongs to a class of compounds that are characterized by a boronic acid functional group attached to a pyrazole ring. The presence of the difluoropropyl group enhances its lipophilicity and may influence its biological interactions.

Antiproliferative Activity

Research has indicated that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to 1-(2,2-Difluoropropyl)pyrazole-4-boronic acid can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and inhibition of cell cycle progression.

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| 1-(2,2-Difluoropropyl)pyrazole-4-boronic acid | K562 | TBD |

| 3-amino-2-phenyl-pyrazolo[4,3-c]pyridine-4,6-diol | MV4-11 | 6.5 |

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MCF-7 | 3.5 |

The GI50 values represent the concentration required to inhibit cell growth by 50%. The data suggests that modifications in the pyrazole structure can significantly affect the compound's potency against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| 1-(2,2-Difluoropropyl)pyrazole-4-boronic acid | TBD | TBD |

| Celecoxib | 0.01 | 0.02 |

The selectivity index for COX-2 over COX-1 is particularly important for minimizing gastrointestinal side effects associated with traditional NSAIDs .

Mechanistic Insights

The biological activity of 1-(2,2-Difluoropropyl)pyrazole-4-boronic acid can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. For instance:

- Apoptotic Pathways : Induction of apoptosis has been linked to the activation of caspase cascades and alterations in mitochondrial membrane potential.

- Cell Cycle Regulation : Compounds have been shown to affect the expression levels of proteins involved in cell cycle regulation such as PCNA and cyclins.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in preclinical models. For example:

-

Study on Cancer Cell Lines : A recent study demonstrated that pyrazole derivatives induced significant apoptosis in K562 and MV4-11 cell lines through caspase activation and PARP cleavage.

"The most potent compounds exhibited low micromolar GI50 values, indicating strong antiproliferative activity" .

- Anti-inflammatory Efficacy : Another investigation into the anti-inflammatory potential revealed that certain derivatives showed promising results in carrageenan-induced edema models, suggesting their utility as therapeutic agents for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.